4-Cyclopentyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
4-Cyclopentyl-1H-pyrrole-2-carboxylicacid is a heterocyclic organic compound featuring a pyrrole ring substituted with a cyclopentyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid typically involves the cyclization of α-amino carbonyl compounds with aldehydes, catalyzed by iodine (I₂). This reaction proceeds smoothly and yields the desired pyrrole derivatives efficiently .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrrole derivatives using oxidizing agents like chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions on the pyrrole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2,5-dihydropyrrole derivatives.
Reduction: Formation of 4-cyclopentyl-1H-pyrrole-2-methanol.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
4-Cyclopentyl-1H-pyrrole-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. The carboxylic acid group can form ionic interactions with amino acid residues in proteins, modulating their activity.
Comparison with Similar Compounds
4-Cyano-1H-pyrrole-2-carboxylic acid: Features a cyano group instead of a cyclopentyl group.
1H-pyrrole-2-carboxylic acid: Lacks the cyclopentyl substitution.
Uniqueness: 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-cyclopentyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-5-8(6-11-9)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
InChI Key |
NOKVQDUGKQFCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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